

Application Notes and Protocols: UAB30

Treatment of Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: UAB30

Cat. No.: B1682669

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Introduction

UAB30 is a synthetic retinoid analog that acts as a selective agonist for the Retinoid X Receptor (RXR) with minimal binding to the Retinoic Acid Receptor (RAR).[1][2] This selectivity contributes to its favorable toxicity profile, making it a promising candidate for cancer therapy and chemoprevention.[1] In preclinical studies utilizing patient-derived xenograft (PDX) models, **UAB30** has demonstrated significant anti-tumor activity across various cancer types, including medulloblastoma and breast cancer.[3][4] These application notes provide a comprehensive overview of the experimental data and detailed protocols for the use of **UAB30** in PDX models.

Mechanism of Action

UAB30 exerts its anti-cancer effects by binding to and activating RXR. RXR forms heterodimers with other nuclear receptors, such as RAR, Vitamin D receptor, and peroxisome proliferator-activated receptor (PPAR), to regulate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.[5] In cancer cells, **UAB30** has been shown to induce G1 or G2/M cell cycle arrest, promote apoptosis, and inhibit cell proliferation, migration, and invasion.[1][2][3] Furthermore, **UAB30** has been observed to modulate the activity of key signaling pathways, including the AKT and ERK pathways, in a context-dependent manner.[3]

Data Presentation

Table 1: In Vitro Efficacy of UAB30 in Medulloblastoma PDX Cells

PDX Line	Assay	Treatment	Concentration (μM)	Result	Citation
D341, D384, D425	Cell Viability (AlamarBlue)	UAB30 (72h)	10	Statistically significant decrease in viability	[3]
D341, D384, D425	Cell Proliferation (CellTiter96)	UAB30 (5 days)	≥ 10	Statistically significant decrease in proliferation	[3]
D341, D384, D425	Apoptosis (Cleaved PARP)	UAB30 (72h)	30	Increase in cleaved PARP	[3]
D341, D384, D425	Cell Cycle Analysis	UAB30	Not Specified	G1 cell cycle arrest	[6]
D341, D384, D425	Tumorsphere Formation (ELDA)	UAB30	5 or 10	Significant decrease in neurosphere formation	[7]

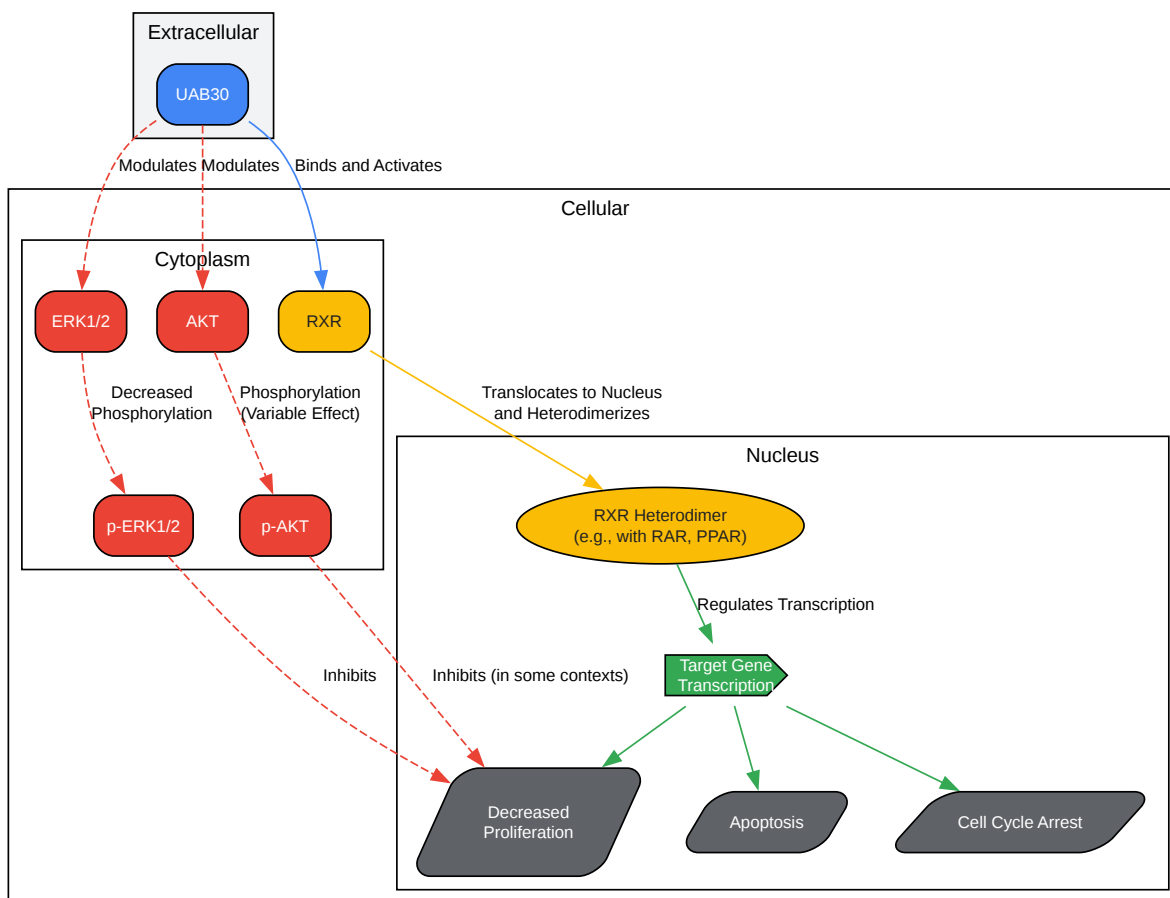
Table 2: In Vivo Efficacy of UAB30 in Medulloblastoma PDX Models

PDX Model	Treatment	Dose	Outcome	Citation
D425 (Flank)	UAB30 in chow	100 mg/kg/day	Significant decrease in tumor growth	[3]
CD133-enriched & CD133-depleted (Flank)	UAB30 in chow	100 mg/kg/day	Significant change in tumor volume by day 22	[7]

Table 3: Efficacy of UAB30 in Other Cancer Models

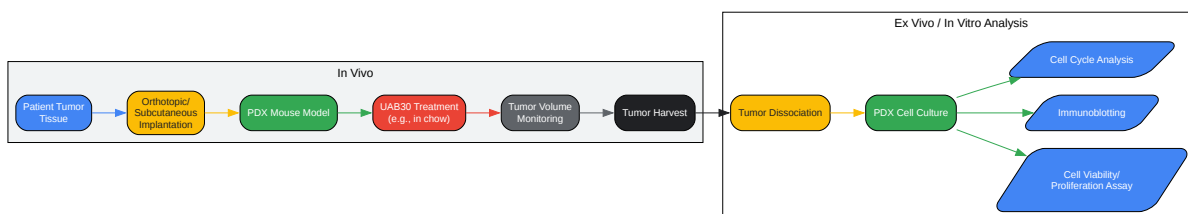
Cancer Model	Treatment	Outcome	Citation
UVB-induced Skin Cancer (Ptch1+/-/SKH-1 mice)	Topical UAB30	57% reduction in tumor number, 72% reduction in tumor volume	[1]
UVB-induced Skin Cancer (Ptch1+/-/SKH-1 mice)	Dietary UAB30	48% reduction in tumor number, 78% reduction in tumor volume	[1]

Signaling Pathways and Experimental Workflows



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Caption: **UAB30** Signaling Pathway.



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Caption: PDX Experimental Workflow.

Experimental Protocols

Establishment of Orthotopic Medulloblastoma PDX Models

Materials:

- Fresh patient medulloblastoma tissue
- Immunodeficient mice (e.g., NOD-scid gamma (NSG))
- Human Tumor Dissociation Kit
- Stereotaxic apparatus
- Hamilton syringe

Protocol:

- Obtain fresh medulloblastoma tumor tissue from surgery.
- Dissociate the tumor tissue into a single-cell suspension using a Human Tumor Dissociation Kit following the manufacturer's instructions.
- Resuspend the cells in an appropriate sterile buffer (e.g., PBS) at a concentration of 0.2 to 1 x 10⁶ tumor cells per 2-5 μ L.
- Anesthetize a 6-week-old immunodeficient mouse.
- Secure the mouse in a stereotaxic frame.
- Create a small incision in the scalp to expose the skull.
- Using stereotaxic coordinates for the cerebellum, drill a small burr hole in the skull.
- Slowly inject the tumor cell suspension into the cerebellum using a Hamilton syringe.
- Withdraw the needle slowly and suture the scalp incision.
- Monitor the mice for signs of tumor growth, such as neurological deficits or weight loss.

In Vivo UAB30 Treatment

Materials:

- PDX mice with established tumors
- **UAB30**
- Vehicle control (e.g., powdered chow)
- Specialized chow formulation with **UAB30**

Protocol:

- Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.
- For the treatment group, provide chow containing **UAB30** at the desired concentration (e.g., 100 mg/kg/day).[7]
- For the control group, provide chow with the vehicle alone.
- Measure tumor volume twice weekly using calipers ($\text{Volume} = (\text{length} \times \text{width}^2)/2$).
- Monitor the mice for any signs of toxicity.
- Continue treatment for the duration of the study or until IACUC-defined endpoints are reached.

Cell Viability Assay (MTS Assay)

Materials:

- PDX-derived cancer cells
- 96-well plates
- **UAB30**

- CellTiter 96® Aqueous One Solution Cell Proliferation Assay (MTS)
- Microplate reader

Protocol:

- Seed PDX-derived cells in a 96-well plate at a predetermined optimal density.
- Allow cells to adhere overnight.
- Treat the cells with increasing concentrations of **UAB30** or vehicle control.
- Incubate for the desired time period (e.g., 72 hours).
- Add 20 µL of MTS reagent to each well.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.

Immunoblotting

Materials:

- PDX-derived cells or tumor tissue lysates
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Primary antibodies (e.g., anti-cleaved PARP, anti-p-AKT, anti-p-ERK, anti-β-actin)

- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Protocol:

- Lyse cells or homogenized tumor tissue in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA protein assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

Materials:

- PDX-derived cancer cells
- **UAB30**
- Ethanol (70%, ice-cold)

- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Protocol:

- Treat PDX-derived cells with **UAB30** or vehicle for the desired duration.
- Harvest and wash the cells with PBS.
- Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the DNA content of the cells using a flow cytometer.
- Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

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